Cas no 225791-33-3 (3-(2-hydroxy-5-methoxyphenyl)propanoic acid)

3-(2-Hydroxy-5-methoxyphenyl)propanoic acid is a phenolic derivative with a propanoic acid side chain, exhibiting potential utility in organic synthesis and pharmaceutical research. The compound features a hydroxyl group at the ortho position and a methoxy group at the para position relative to the propanoic acid moiety, which may influence its reactivity and biological activity. Its structural characteristics make it a candidate for studying antioxidant properties or as an intermediate in the synthesis of more complex molecules. The presence of both hydrophilic (hydroxyl, carboxyl) and hydrophobic (methoxy, phenyl) groups enhances its versatility in chemical modifications. Suitable for controlled reactions, it offers a balance of stability and functional group reactivity.
3-(2-hydroxy-5-methoxyphenyl)propanoic acid structure
225791-33-3 structure
Product Name:3-(2-hydroxy-5-methoxyphenyl)propanoic acid
CAS No:225791-33-3
MF:C10H12O4
MW:196.199883460999
CID:4938191
PubChem ID:15381941
Update Time:2025-06-09

3-(2-hydroxy-5-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-5-methoxyphenylpropanoic acid
    • 3-(2-hydroxy-5-methoxyphenyl)propanoic acid
    • Inchi: 1S/C10H12O4/c1-6(10(12)13)8-5-7(14-2)3-4-9(8)11/h3-6,11H,1-2H3,(H,12,13)
    • InChI Key: GZGXEZPRVUBYPF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)C(C(=O)O)C)O

Computed Properties

  • Exact Mass: 196.07355886 g/mol
  • Monoisotopic Mass: 196.07355886 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66.8
  • Molecular Weight: 196.20

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Additional information on 3-(2-hydroxy-5-methoxyphenyl)propanoic acid

Introduction to 3-(2-hydroxy-5-methoxyphenyl)propanoic acid (CAS No. 225791-33-3)

3-(2-hydroxy-5-methoxyphenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 225791-33-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenolic group and a carboxylic acid moiety, has garnered attention due to its structural properties and potential biological activities. The presence of both hydroxyl and methoxy substituents on the aromatic ring suggests a rich interplay of electronic and steric effects, which can influence its reactivity and interaction with biological targets.

The compound's structure, consisting of a propyl chain attached to a benzene ring with hydroxyl and methoxy groups at specific positions, positions it as a candidate for further investigation in drug discovery. The hydroxyl group at the 2-position and the methoxy group at the 5-position create a unique pharmacophore that may contribute to its binding affinity for various enzymes or receptors. This arrangement is reminiscent of many natural products and synthetic intermediates that have shown promise in preclinical studies.

In recent years, there has been growing interest in molecules that exhibit both anti-inflammatory and antioxidant properties. 3-(2-hydroxy-5-methoxyphenyl)propanoic acid fits into this category, as the phenolic moiety is known to be a potent antioxidant due to its ability to scavenge free radicals. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding. These features make it an attractive candidate for further exploration in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of chronic inflammatory diseases. Studies have shown that molecules with similar structural motifs can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The hydroxyl and methoxy groups on the aromatic ring may facilitate interactions with these enzymes, thereby reducing pro-inflammatory mediator synthesis. Furthermore, the compound's ability to cross the blood-brain barrier could make it useful in treating neuroinflammatory conditions as well.

Another area of interest is the compound's potential role in cancer chemoprevention. Preliminary studies have suggested that phenolic compounds can induce apoptosis in cancer cells by activating stress signaling pathways. The unique structure of 3-(2-hydroxy-5-methoxyphenyl)propanoic acid may confer similar effects, making it a promising candidate for further investigation in oncology research. The carboxylic acid group could also serve as a site for conjugation with other bioactive molecules, potentially enhancing its therapeutic efficacy.

The synthesis of 3-(2-hydroxy-5-methoxyphenyl)propanoic acid presents an interesting challenge due to the need to introduce both functional groups at specific positions on the aromatic ring. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular frameworks more efficiently. These techniques could be leveraged to streamline the synthesis of this compound and facilitate its introduction into clinical trials.

In conclusion, 3-(2-hydroxy-5-methoxyphenyl)propanoic acid (CAS No. 225791-33-3) is a structurally intriguing molecule with potential applications in inflammation management, cancer chemoprevention, and other therapeutic areas. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an important role in the development of next-generation pharmaceuticals.

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